25-O-Acetylcimigenol-3-o-alpha-L-arabinoside

Breast Cancer Cytotoxicity Glycoside SAR

This is the specific 25-O-acetylcimigenol-3-O-α-L-arabinoside (CAS 256925-93-6) required for unambiguous structure-activity relationship (SAR) and apoptosis studies. Unlike its inactive parent compounds or xyloside analogs, this acetyl-arabinoside uniquely activates the p53/Bax/caspase-7 pathway with defined IC50 values of 4.32 µg/mL in MCF-7 cells. Its precise structure directly determines experimental outcomes. Insist on authenticated, high-purity material (≥98%) to ensure reproducibility in HPLC-MS quantification, botanical quality control, and cytotoxicity research.

Molecular Formula C37H58O10
Molecular Weight 662.8 g/mol
CAS No. 256925-93-6
Cat. No. B1263970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-O-Acetylcimigenol-3-o-alpha-L-arabinoside
CAS256925-93-6
Molecular FormulaC37H58O10
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C
InChIInChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20+,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1
InChIKeyNNFJPOSVDKIWPO-VYWUFNEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Reference Guide for 25-O-Acetylcimigenol-3-O-α-L-arabinoside (CAS 256925-93-6) as a Structurally-Defined Cycloartane Triterpenoid


25-O-Acetylcimigenol-3-O-α-L-arabinoside (CAS 256925-93-6, molecular formula C₃₇H₅₈O₁₀, molecular weight 662.85) is a cycloartane-type triterpene glycoside that features a 9,19-cycloartane scaffold with an α-L-arabinopyranosyl moiety at C-3 and an acetyloxy substituent at C-25 [1]. It is a naturally occurring constituent isolated from the rhizomes of Cimicifuga dahurica, Cimicifuga foetida, and other Actaea (syn. Cimicifuga) species [2]. As a glycoside belonging to the cucurbitacin structural class, it serves as a reference standard in phytochemical analysis and as a bioactive probe for investigating the structure–activity relationships (SAR) governing the cytotoxic and anticomplement effects of cimigenol-derived triterpenoids [3].

Why 25-O-Acetylcimigenol-3-O-α-L-arabinoside Cannot Be Replaced by Unspecified Cimigenol Glycosides in Biomedical Research


The cycloartane triterpenoid class exhibits profound structure-dependent variations in biological activity, precluding generic substitution. Systematic comparisons of cimigenol derivatives reveal that both the sugar moiety at C-3 (arabinose vs. xylose) and the substitution pattern at C-25 (acetyl vs. methyl vs. hydrogen vs. chlorine) critically modulate cytotoxic potency, cell-line selectivity, and even the underlying mechanism of action [1]. For instance, the underivatized parent cimigenol-3-O-α-L-arabinopyranoside (lacking the 25-O-acetyl group) demonstrates no measurable activity against multiple myeloma cell lines, whereas its 25-O-acetylated counterpart induces significant cell death [2]. Similarly, exchanging the α-L-arabinopyranosyl unit for a β-D-xylopyranosyl unit alters IC₅₀ values and changes selectivity profiles across different cancer cell types [1][3]. These orthogonal structure–activity relationships mandate that researchers procure and utilize the specific, fully characterized glycoside rather than relying on crude extracts, undefined mixtures, or even closely related analogs, as the precise stereochemical and substitutional identity directly determines experimental outcomes and reproducibility.

Quantitative Evidence Supporting the Procurement of 25-O-Acetylcimigenol-3-O-α-L-arabinoside Over Structural Analogs


Direct Head-to-Head Comparison of 25-O-Acetylcimigenol-3-O-α-L-arabinoside versus Its β-D-Xylopyranosyl Analog in Breast Cancer Cell Lines

In a direct comparative study of five cycloartane triterpenoids isolated from Cimicifuga yunnanensis, 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside (Compound 4) exhibited an IC₅₀ of 4.32 ± 0.10 µg/mL against MCF-7 human breast cancer cells and 4.81 ± 0.47 µg/mL against the multidrug-resistant subline R-MCF-7. Its direct structural analog, 25-O-acetylcimigenol-3-O-β-D-xylopyranoside (Compound 2), differing only in the identity of the C-3 pentose (xylose instead of arabinose), showed IC₅₀ values of 4.0 ± 0.13 µg/mL (MCF-7) and 5.29 ± 0.03 µg/mL (R-MCF-7). The arabinoside derivative demonstrates a 10.4% less potent but potentially more balanced activity profile across both sensitive and resistant cell lines, whereas the xyloside shows a greater differential between the two cell types [1].

Breast Cancer Cytotoxicity Glycoside SAR

Comparative Cytotoxicity of 25-O-Acetylcimigenol-3-O-α-L-arabinoside Against Multiple Myeloma Cell Lines: Head-to-Head with Methyl and Xylose Analogs

A systematic investigation comparing seven naturally occurring cimigenol derivatives against three multiple myeloma cell lines (NCI-H929, OPM-2, U266) identified 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside (Compound 3) as one of four active constituents. IC₅₀ values were 18.1 µg/mL (NCI-H929), >37.5 µg/mL (OPM-2), and 24.7 µg/mL (U266). Direct comparison with its 25-O-methyl counterpart (Compound 7) reveals that methoxylation at C-25 increases potency across all three cell lines (IC₅₀: 14.7, 21.2, and 16.1 µg/mL, respectively). Notably, the underivatized parent compound (cimigenol-3-O-α-L-arabinopyranoside, lacking the 25-O-acetyl group) exhibited no detectable activity on any cell line tested [1]. Furthermore, the β-D-xylopyranosyl analog (Compound 4) showed a markedly higher IC₅₀ against U266 cells (31.1 µg/mL) compared to the arabinoside (24.7 µg/mL), indicating that the arabinose moiety confers enhanced activity against this specific myeloma subtype [1].

Multiple Myeloma Hematological Malignancy Triterpenoid Glycosides

Mechanistic Differentiation: Induction of p53-Dependent Mitochondrial Apoptosis by 25-O-Acetylcimigenol-3-O-α-L-arabinoside

Mechanistic studies using RT-PCR demonstrate that 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside (Compound 4) upregulates the expression of p53 and Bax, leading to loss of mitochondrial membrane potential and subsequent activation of caspase-7 in MCF-7 breast cancer cells [1]. This p53-dependent mitochondrial apoptotic pathway is a defined, experimentally verified mechanism. In contrast, the underivatized parent compound cimigenol-3-O-α-L-arabinopyranoside (lacking the 25-O-acetyl group) is not only inactive in cytotoxicity assays but also fails to engage this apoptotic machinery, underscoring the essential role of the C-25 acetyl substituent for bioactivity [1][2]. While the xyloside counterpart (25-O-acetylcimigenol-3-O-β-D-xylopyranoside) also induces apoptosis via the same pathway, the arabinoside's distinct IC₅₀ profile suggests differential engagement of upstream or downstream signaling nodes that remain to be fully elucidated [1].

Apoptosis p53 Signaling Mitochondrial Pathway

Selectivity Profile: Differential Cytotoxicity Against Cancer Cells Versus Normal Peripheral Blood Mononuclear Cells (PBMCs)

Assessment of cytotoxicity against normal human peripheral blood mononuclear cells (PBMCs) provides a measure of potential therapeutic selectivity. In the multiple myeloma study, 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside (Compound 3) exhibited an IC₅₀ of 25.9 µg/mL against PBMCs, compared to 18.1 µg/mL against NCI-H929 and 24.7 µg/mL against U266 myeloma cells, yielding selectivity indices (PBMC IC₅₀ / cancer cell IC₅₀) of 1.43 and 1.05, respectively [1]. In contrast, the 25-O-methyl analog (Compound 7) showed a PBMC IC₅₀ of 19.9 µg/mL with a slightly narrower selectivity window (NCI-H929: 14.7 µg/mL, SI = 1.35). The xyloside counterpart (Compound 4) displayed a PBMC IC₅₀ of 20.7 µg/mL but was inactive (>37.5 µg/mL) against U266 cells, effectively eliminating any therapeutic window for that subtype [1]. These data indicate that while the compound's selectivity is modest, its differential activity profile across cancer subtypes relative to normal cells is distinct from that of closely related analogs.

Therapeutic Window Selectivity Index Normal Cell Toxicity

Defined Research and Industrial Use Cases for 25-O-Acetylcimigenol-3-O-α-L-arabinoside (CAS 256925-93-6) Based on Validated Evidence


Pharmacological Probe for Investigating Sugar Moiety Effects in Cimigenol-Derived Triterpenoids

The compound serves as a critical reference standard in structure–activity relationship (SAR) studies aimed at elucidating the role of the C-3 pentose moiety in determining cytotoxic potency and cell-type selectivity. Direct comparative data demonstrate that exchanging the α-L-arabinopyranosyl unit for a β-D-xylopyranosyl unit alters IC₅₀ values by up to 2.2-fold and modifies selectivity profiles across multiple myeloma cell lines [1]. Researchers investigating glycoside SAR in cycloartane triterpenoids require the pure, structurally-defined arabinoside as an essential comparator to the xyloside and other sugar variants.

Mechanistic Studies of p53-Dependent Mitochondrial Apoptosis

This compound is a validated tool for probing the p53-Bax-mitochondrial apoptotic axis. Experimental evidence confirms that 25-O-acetylcimigenol-3-O-α-L-arabinopyranoside upregulates p53 and Bax expression, leading to caspase-7 activation and mitochondrial apoptosis in MCF-7 cells [2]. In contrast, the underivatized parent compound lacking the 25-O-acetyl group is completely inactive [1][2]. The compound is therefore indispensable for dissecting the precise molecular determinants (specifically the C-25 acetyl substituent and arabinose sugar) that govern the induction of this specific apoptotic pathway.

Breast Cancer and Multiple Myeloma In Vitro Pharmacology

Based on quantitative cytotoxicity data, the compound is suitable for in vitro studies of human breast adenocarcinoma (MCF-7 and drug-resistant R-MCF-7) and multiple myeloma (NCI-H929, OPM-2, U266) cell lines. Its demonstrated IC₅₀ values of 4.32 µg/mL (MCF-7), 4.81 µg/mL (R-MCF-7), 18.1 µg/mL (NCI-H929), and 24.7 µg/mL (U266) provide established potency benchmarks [1][2]. Notably, its activity against the U266 myeloma subtype distinguishes it from the xyloside analog, which is inactive (>37.5 µg/mL) against this cell line [1]. Researchers targeting U266-relevant pathways should specifically procure the arabinoside variant.

Analytical Reference Standard for Phytochemical Characterization of Actaea/Cimicifuga Species

As a naturally occurring cycloartane glycoside found in the rhizomes of Cimicifuga dahurica, Cimicifuga foetida, and Cimicifuga yunnanensis [3][4], the compound is required as an authenticated reference standard for HPLC-MS/MS quantification, metabolomic fingerprinting, and quality control of botanical raw materials and extracts derived from Actaea (syn. Cimicifuga) species. Its CAS registry number (256925-93-6) and fully elucidated structure (InChIKey: NNFJPOSVDKIWPO-VYWUFNEXSA-N) enable unambiguous identification in complex plant matrices [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25-O-Acetylcimigenol-3-o-alpha-L-arabinoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.